Nonyl mercaptoacetate

Volatility Vapor Pressure Thermal Processing

Nonyl mercaptoacetate (CAS 3746-40-5), also known as nonyl thioglycolate or thioglycolic acid nonyl ester, is a C11 alkyl ester of mercaptoacetic acid bearing a terminal thiol group. It is a member of the alkyl mercaptoacetate class, which is broadly employed as heat stabilizer intermediates for polyvinyl chloride (PVC), chain transfer agents (CTAs) in radical polymerization, and specialty thiol synthons.

Molecular Formula C11H22O2S
Molecular Weight 218.36 g/mol
CAS No. 3746-40-5
Cat. No. B3336780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonyl mercaptoacetate
CAS3746-40-5
Molecular FormulaC11H22O2S
Molecular Weight218.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)CS
InChIInChI=1S/C11H22O2S/c1-2-3-4-5-6-7-8-9-13-11(12)10-14/h14H,2-10H2,1H3
InChIKeyYRIQTCODFIJDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonyl Mercaptoacetate (CAS 3746-40-5): A Long-Chain Alkyl Thioglycolate for High-Temperature and Low-Volatility Applications


Nonyl mercaptoacetate (CAS 3746-40-5), also known as nonyl thioglycolate or thioglycolic acid nonyl ester, is a C11 alkyl ester of mercaptoacetic acid bearing a terminal thiol group . It is a member of the alkyl mercaptoacetate class, which is broadly employed as heat stabilizer intermediates for polyvinyl chloride (PVC), chain transfer agents (CTAs) in radical polymerization, and specialty thiol synthons . Its defining physicochemical signature— a high boiling point of 294 °C at 760 mmHg, a low vapor pressure of 0.00167 mmHg at 25 °C, and an estimated log Kow of 4.25—differentiates it sharply from shorter-chain homologues and positions it for applications requiring low fugitivity, high thermal resilience, and enhanced organic-phase compatibility .

Why Nonyl Mercaptoacetate Cannot Be Replaced by a Shorter-Chain Alkyl Thioglycolate Without Performance Loss


Alkyl mercaptoacetates are not interchangeable drop-in chemicals; the length and structure of the alkyl chain govern vapor pressure, lipophilicity, and thermal stability in ways that directly impact end-use performance. Replacing nonyl mercaptoacetate with a shorter-chain analogue such as methyl thioglycolate introduces a >2000-fold increase in vapor pressure (3.6 mmHg vs. 0.00167 mmHg at 25 °C), leading to unacceptable volatile losses during high-temperature polymer processing . Similarly, the log Kow drops from approximately 4.25 for the nonyl ester to 0.65 for the methyl ester, sharply reducing compatibility with hydrophobic polymer matrices and altering partitioning behavior in multiphase reaction systems [1]. These differences translate into tangible consequences: premature stabilizer depletion in PVC compounding, altered molecular weight control in polymerization, and inferior organometallic complex stability when the ester serves as a ligand precursor [2].

Product-Specific Quantitative Evidence: Nonyl Mercaptoacetate vs. Closest Alkyl Thioglycolate Analogs


Vapor Pressure at 25 °C: Nonyl Mercaptoacetate vs. Methyl Thioglycolate – A >2000-Fold Reduction in Volatility

Nonyl mercaptoacetate exhibits a vapor pressure of 0.00167 mmHg at 25 °C, representing a >2000-fold reduction compared to methyl thioglycolate, which has a vapor pressure of 3.6 mmHg under identical conditions . This differential is the largest single physicochemical discriminator within the straight-chain alkyl thioglycolate series and directly governs compound retention during elevated-temperature operations.

Volatility Vapor Pressure Thermal Processing Emission Control

Lipophilicity (Log Kow): Nonyl Mercaptoacetate vs. Methyl Thioglycolate – A 3.6-Log Unit Increase Driving Organic-Phase Partitioning

The estimated log Kow of nonyl mercaptoacetate is 4.25 (KOWWIN v1.67), whereas methyl thioglycolate has a reported log P of 0.65 [1]. This 3.6-log unit increase corresponds to an approximately 4000-fold greater preference for the organic phase and is a class-level consequence of the nine-carbon straight alkyl chain.

Lipophilicity Octanol-Water Partition Coefficient Drug Discovery Environmental Fate Extraction

Boiling Point (760 mmHg): Nonyl Mercaptoacetate Offers an Extended Liquid-Phase Processing Window vs. 2-Ethylhexyl Thioglycolate

Nonyl mercaptoacetate boils at 294 °C at atmospheric pressure, whereas the widely used branched-chain analog 2-ethylhexyl thioglycolate boils in the range of 255–260 °C . This approximately 35–39 °C higher boiling point extends the safe liquid-phase operating window for reactions conducted at ambient pressure, such as antimony mercaptide synthesis for PVC heat stabilizers [1].

Boiling Point Thermal Stability PVC Processing Reaction Engineering

Density Reduction: Nonyl Mercaptoacetate Enables Lower-Density Formulations vs. Methyl and Ethyl Homologues

The density of nonyl mercaptoacetate is 0.959 g/cm³, which is significantly lower than that of methyl thioglycolate (1.187 g/mL) and ethyl thioglycolate (1.096 g/mL) . This density reduction follows the expected trend with increasing alkyl chain length and affects volumetric dosing calculations in industrial compounding.

Density Formulation Dosage Polymer Compounding

Documented Use as an Antimony Mercaptoester PVC Heat Stabilizer Intermediate: Nonyl Mercaptoacetate Explicitly Claimed in US Patent 2,680,726

US Patent 2,680,726 (1954) explicitly claims antimony tris(nonyl mercaptoacetate) as one of five exemplified antimony mercaptoesters for stabilizing vinyl chloride resin compositions [1]. In the patent, antimony trioxide is reacted with nonyl mercaptoacetate to yield the stabilizer, which is incorporated at approximately 2% by weight into PVC film. The patent demonstrates that films containing this stabilizer exhibit improved resistance to light and heat deterioration compared to unstabilized controls.

PVC Stabilizer Organoantimony Heat Stabilization Patent Evidence

Best Research and Industrial Application Scenarios for Nonyl Mercaptoacetate Based on Quantitative Evidence


Synthesis of Low-Volatility Organoantimony PVC Heat Stabilizers

Nonyl mercaptoacetate's vapor pressure of 0.00167 mmHg at 25 °C and boiling point of 294 °C make it an ideal precursor for antimony tris(mercaptoacetate) heat stabilizers that must survive PVC processing temperatures of 180–210 °C without evaporative loss . US Patent 2,680,726 explicitly demonstrates the reaction of antimony trioxide with nonyl mercaptoacetate to yield a stabilizer effective at 2 wt% loading [1]. Chemists sourcing this ester for organoantimony synthesis can expect reduced fuming, more consistent stoichiometry, and lower occupational exposure compared to shorter-chain alternatives.

High-Temperature, Low-Emission Chain Transfer Agent for Radical Polymerization

The combination of low vapor pressure and high lipophilicity (log Kow 4.25) positions nonyl mercaptoacetate as a chain transfer agent suitable for solvent-borne or bulk polymerizations conducted at elevated temperatures [1]. Unlike methyl thioglycolate (vapor pressure 3.6 mmHg), nonyl mercaptoacetate remains in the reaction medium, ensuring consistent molecular weight control throughout the polymerization cycle and minimizing thiol odor emissions in the production environment.

Hydrophobic Thiol Synthon for Non-Aqueous Organic Synthesis and Metal Complexation

With an estimated log Kow of 4.25, nonyl mercaptoacetate is approximately 4000-fold more lipophilic than methyl thioglycolate (log P 0.65), making it the preferred thiol ester building block for reactions conducted in toluene, benzene, or other non-polar solvents [1]. Its nine-carbon straight chain enhances solubility of the resulting organometallic complexes and facilitates phase-transfer-catalyzed reactions where aqueous-phase partitioning of the thiol must be minimized.

Low-Density Formulations for Weight-Sensitive Polymer Compound Development

At 0.959 g/cm³, nonyl mercaptoacetate is 19% less dense than methyl thioglycolate and 12% less dense than ethyl thioglycolate [1]. For polymer compounders operating on a volumetric basis or targeting weight reduction in finished articles, this density advantage translates directly into lower mass-per-volume additive loadings and improved buoyancy matching with polyolefin matrices.

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